N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
Compounds including N-substituted benzamide derivatives demonstrate potential in cardiac electrophysiological activity. Such compounds exhibit potency in vitro similar to other class III agents in clinical trials, suggesting their application in addressing cardiac arrhythmias (Morgan et al., 1990).
Anticancer Potential
N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the queried compound, have shown significant antiproliferative activity against various cancer cell lines, including human liver hepatocellular carcinoma and breast cancer cells. These compounds exhibit a pronounced inhibitory effect on cell growth, highlighting their potential in cancer treatment (Corbo et al., 2016).
Antibacterial Activity
Studies indicate that benzothiazole derivatives, including those structurally similar to the queried compound, have been explored for their antibacterial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activity, suggesting their potential use as antibacterial agents (Azab et al., 2013).
Enzyme Inhibitory Properties
Benzothiazole derivatives are also being researched for their enzyme inhibitory capabilities. For instance, some newly synthesized compounds with benzodioxane and acetamide moieties showed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Bioconversion and Metabolite Analysis
Research also extends to the application of biocatalysis in drug metabolism. This includes the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are crucial for understanding drug interactions and effects within the body (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-4-26-20-12-7-16(2)14-21(20)30-23(26)24-22(27)18-8-10-19(11-9-18)31(28,29)25-13-5-6-17(3)15-25/h7-12,14,17H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFUWYIAYBJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.